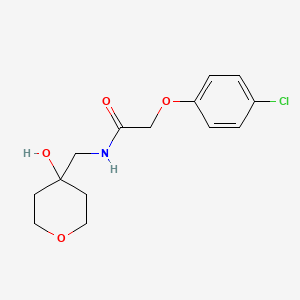
1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid
概要
説明
科学的研究の応用
Metal-Organic Frameworks (MOFs)
A novel MOF, synthesized using a related compound, demonstrates effective adsorption properties for anionic dyes from aqueous solutions. This showcases the potential of derivatives of 1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid in environmental remediation, particularly in dye adsorption and separation processes (Zhao et al., 2020).
Corrosion Inhibition
Research on indanones derivatives, closely related to the structure of interest, reveals their significant anti-corrosive properties on mild steel in acidic conditions. This suggests the potential application of 1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid derivatives in developing corrosion inhibitors for industrial applications (Saady et al., 2018).
Crystal Engineering
The study of hydrogen-bonded carboxylic acid dimers, like those derived from cyclic amines similar to the compound of interest, provides insights into the self-assembly processes in crystal engineering. This highlights its potential use in designing novel crystal structures for various applications (Wojnarska et al., 2019).
Synthesis of Antifungal Agents
A method applied to N-benzylpyroglutamic acids, related to the compound of interest, for the conversion of carboxy groups into 4,6-dimethoxy-1,3,5-triazines has been explored. This process could be utilized in the synthesis of potential antifungal products, demonstrating its utility in pharmaceutical development (Oudir et al., 2006).
Coordination Polymers and Photophysical Properties
Lanthanide-based coordination polymers assembled from derivatives of carboxylic acids, similar to the compound , exhibit interesting photophysical properties. These findings could lead to applications in materials science, particularly in the development of luminescent materials (Sivakumar et al., 2011).
作用機序
Mode of Action
The 2,4-dimethoxybenzyl (DMB) moiety is often used as a protecting group in the synthesis of diverse drug candidates . It’s possible that the compound interacts with its targets through the DMB moiety, but this requires further investigation .
Biochemical Pathways
The dmb moiety is known to be involved in reactions at the benzylic position, which can lead to various downstream effects . More research is needed to elucidate the specific pathways affected by 1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid .
Pharmacokinetics
The DMB moiety is known to be highly acid-labile, suggesting that the compound may be sensitive to the acidic environment of the stomach .
Result of Action
Given the compound’s structure, it may have a range of potential effects depending on its specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
特性
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-11-4-3-9(12(6-11)20-2)7-15-8-10(14(17)18)5-13(15)16/h3-4,6,10H,5,7-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFGRQLUQFPWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC(CC2=O)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-cyano-N-ethyl-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylprop-2-en-1-yl)prop-2-enamide](/img/structure/B2913852.png)


![N-cycloheptyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2913857.png)
![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2913861.png)

![N-(5-chloro-2-methoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2913863.png)

![2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2913866.png)

![methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate](/img/structure/B2913869.png)